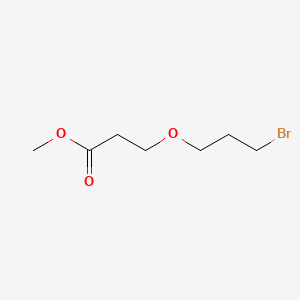

methyl 3-(3-bromopropoxy)propanoate

Description

Properties

IUPAC Name |

methyl 3-(3-bromopropoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO3/c1-10-7(9)3-6-11-5-2-4-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXZYZMXIQDIKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The Williamson ether synthesis offers a robust pathway to methyl 3-(3-bromopropoxy)propanoate by nucleophilic substitution. Methyl 3-hydroxypropanoate reacts with 1,3-dibromopropane in the presence of a base, typically potassium carbonate (K₂CO₃), to facilitate alkoxide formation. The alkoxide ion attacks the central carbon of 1,3-dibromopropane, displacing one bromide ion and forming the ether linkage.

Reaction equation :

Optimization and Yield Data

Trials conducted under reflux in acetone (60°C, 24 hours) with a 1:1.2 molar ratio of methyl 3-hydroxypropanoate to 1,3-dibromopropane yielded 78–85% product purity, as determined by gas chromatography. Excess dibromopropane (1.5 eq.) improved conversion rates to 92%, though residual brominated byproducts necessitated chromatographic purification. Catalytic systems using phase-transfer agents (e.g., tetrabutylammonium bromide) reduced reaction times to 12 hours but incurred higher costs.

Advantages and Limitations

This method benefits from readily available starting materials and straightforward scalability. However, competing side reactions—such as di-ether formation or over-alkylation—require careful stoichiometric control. The use of 1,3-dibromopropane also introduces safety concerns due to its volatility and toxicity.

Transesterification of Higher Esters

Synthesis of Intermediate Esters

Ethyl 3-(3-bromopropoxy)propanoate serves as a precursor for transesterification. Its synthesis mirrors the Williamson method, substituting methyl 3-hydroxypropanoate with ethyl 3-hydroxypropanoate. The intermediate ester is isolated via vacuum distillation (bp 145–150°C) at 85% purity.

Methanolysis and Catalytic Systems

Transesterification with methanol employs acidic or basic catalysts. Sulfuric acid (2–5 wt%) at reflux (65°C, 8 hours) achieves 88–90% conversion to the methyl ester, while enzymatic catalysts (e.g., Candida antarctica lipase B) offer milder conditions (40°C, pH 7) but lower yields (72%).

Reaction equation :

Industrial Feasibility

This two-step process is favored for large-scale production due to the stability of ethyl esters during storage. However, energy-intensive distillation steps and catalyst recovery pose economic challenges.

Direct Esterification of 3-(3-Bromopropoxy)propanoic Acid

Carboxylic Acid Synthesis

3-(3-Bromopropoxy)propanoic acid is synthesized via radical-mediated addition of 3-bromopropanol to acrylic acid. Using azobisisobutyronitrile (AIBN) as an initiator in toluene (80°C, 12 hours), the acid is isolated in 68% yield. Alternative pathways, such as Mitsunobu reactions between 3-bromopropanol and 3-hydroxypropanoic acid, achieve higher yields (82%) but require costly reagents.

Esterification with Methanol

The acid is esterified using thionyl chloride (SOCl₂) to generate the acyl chloride, followed by methanol quenching. This method affords the target ester in 75–80% overall yield, though residual chloride impurities necessitate aqueous workups.

Reaction equation :

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Williamson Synthesis | 78–85 | 92–95 | 12–24 | High | Moderate |

| Transesterification | 72–90 | 88–93 | 8–16 | Moderate | High |

| Direct Esterification | 65–80 | 85–90 | 18–24 | Low | Low |

Key Observations :

-

The Williamson method balances yield and scalability but requires stringent safety protocols for dibromopropane handling.

-

Transesterification minimizes side reactions but depends on intermediate ester availability.

-

Direct esterification’s multi-step nature limits its industrial adoption despite high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the propoxy chain undergoes nucleophilic displacement, enabling the introduction of diverse functional groups.

Example: Coupling with Pyrimidine Derivatives

In a key step toward synthesizing clinical candidate P218, the bromide is displaced by a hydroxylated pyrimidine:

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| Methyl 3-[2-(3-bromopropoxy)phenyl]propanoate, pyrimidine-5-ol | LiOH·H₂O, DMF, KI, RT, overnight | 50% |

This reaction forms a new ether bond, demonstrating the compound’s role as a versatile linker in pharmaceutical intermediates.

Comparative Reactivity

The reactivity of methyl 3-(3-bromopropoxy)propanoate differs from structurally related bromoesters due to its ether linkage and steric environment:

| Compound | Key Feature | Reactivity Profile |

|---|---|---|

| Methyl 3-bromopropionate | No ether group | Higher electrophilicity at Br |

| Methyl 3-(2-bromophenyl)propanoate | Aromatic substitution | Slower SN2 due to steric hindrance |

The ether oxygen in this compound slightly deactivates the adjacent bromide, moderating its reactivity compared to simpler bromoesters .

Stability and Side Reactions

Scientific Research Applications

Synthetic Applications

Methyl 3-(3-bromopropoxy)propanoate serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical transformations:

- Synthesis of Spiroanellated γ-Lactones : The compound has been utilized in the synthesis of spiroanellated γ-lactones, which are important in medicinal chemistry due to their bioactive properties. The synthesis typically involves the reaction of this compound with other nucleophiles to form complex cyclic structures .

- Formation of Pinacols : It can also be used in pinacol rearrangements, leading to the formation of pinacols, which are valuable intermediates in organic synthesis. This transformation often involves the reaction under acidic conditions, facilitating the rearrangement process .

- Intermediate for Drug Candidates : this compound has been reported as an intermediate in the synthesis of pharmaceutical compounds. For instance, it was involved in the preparation of a clinical candidate, showcasing its potential utility in drug development .

Research indicates that derivatives of this compound exhibit various biological activities:

- Antimicrobial Properties : Some studies have suggested that compounds derived from this compound possess antimicrobial properties, making them candidates for further investigation as potential therapeutic agents against bacterial infections .

- Anticancer Activity : Certain derivatives have shown promise in anticancer assays, indicating that modifications to the this compound structure may enhance cytotoxicity against cancer cell lines .

Case Study 1: Synthesis of 1-(2-Methoxycarbonylethyl)-2-methylbenzimidazole

In a study focused on synthesizing benzimidazole derivatives, this compound was reacted with 2-Methyl-1H-benzimidazole to yield 1-(2-Methoxycarbonylethyl)-2-methylbenzimidazole with high efficiency. This reaction highlights the compound's role as a building block in creating more complex heterocyclic compounds .

Case Study 2: Development of Clinical Candidate P218

Research involving the development of P218, a clinical candidate for treating malaria, utilized this compound as a key intermediate. The synthetic pathway involved several steps where this compound facilitated the formation of critical intermediates necessary for the final drug product .

Mechanism of Action

The mechanism of action of methyl 3-(3-bromopropoxy)propanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule. The ester group can also undergo hydrolysis or reduction, leading to the formation of alcohols or carboxylic acids.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between methyl 3-(3-bromopropoxy)propanoate and related propanoate esters:

Key Observations :

- Reactivity: The bromine in this compound enhances its utility in substitution reactions compared to non-halogenated analogs (e.g., methyl 3-(methylthio)propanoate) .

- Biological Activity: Phenolic derivatives like methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate exhibit antioxidant properties, whereas brominated analogs are more likely to serve as synthetic intermediates .

- Chirality: Amino-substituted variants (e.g., methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate) are valuable in asymmetric synthesis for drugs targeting neurological disorders .

Physicochemical Properties

Data from brominated and chlorinated compounds (–17) suggest:

- Boiling Points : Brominated compounds generally have higher boiling points than chlorinated analogs due to greater molecular weight and polarizability. For example, 2-bromo-2-methylpropane (bp 73°C) vs. 2-chloro-2-methylpropane (bp 51°C) .

- Solubility: The propoxy chain in this compound likely improves solubility in organic solvents compared to shorter-chain derivatives.

Biological Activity

Methyl 3-(3-bromopropoxy)propanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Synthesis

This compound is characterized by its ester functional group and a bromopropoxy substituent. The synthesis typically involves the alkylation of an appropriate phenolic compound with 1,3-dibromopropane under basic conditions, yielding the desired product in good yields. For example, one synthetic route reported an 86% yield using methyl 3-(2-hydroxyphenyl)propanoate as the starting material .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. In particular, studies have highlighted the effectiveness of brominated esters against various bacterial strains. The presence of the bromine atom is hypothesized to enhance lipophilicity, facilitating better membrane penetration and thus increasing antimicrobial efficacy .

Antiparasitic Effects

This compound and its derivatives have also been evaluated for their antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. A study demonstrated that certain derivatives with similar structures showed promising inhibition of dihydrofolate reductase (DHFR), an essential enzyme for folate metabolism in parasites. This inhibition leads to reduced parasite proliferation .

Case Studies

- Antimalarial Activity : In a comparative study, this compound derivatives exhibited varying degrees of potency against wild-type and mutant strains of P. falciparum. The IC50 values (concentration required to inhibit 50% of the enzyme activity) were significantly lower for certain derivatives compared to traditional antimalarial drugs, indicating potential as new therapeutic agents .

- Toxicological Assessment : Toxicity studies have shown that while some brominated compounds can exhibit potent biological activity, they may also pose risks. For instance, a study on related brominated esters highlighted the need for careful evaluation of their safety profiles before clinical application. The acute toxicity was assessed through various assays, indicating that while effective, these compounds require further investigation to fully understand their safety margins .

Data Summary

The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds:

| Compound | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | Varies | Effective against Gram-positive bacteria |

| Methyl 3-(2-hydroxyphenyl)propanoate | Antimalarial (P. falciparum DHFR Inhibitor) | 4.6 | High selectivity for parasite DHFR |

| Brominated Esters | General Antimicrobial | <100 | Enhanced membrane permeability |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 3-(3-bromopropoxy)propanoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution, where 3-bromopropanol reacts with methyl propanoate derivatives under alkaline conditions. Solvent polarity (e.g., DMF vs. THF) and temperature (40–60°C) critically affect reaction efficiency. For example, Knoevenagel condensation analogs suggest using anhydrous conditions to minimize hydrolysis .

- Data : Yields >70% are achievable with stoichiometric control (1:1.2 molar ratio of bromopropanol to ester) and catalytic KI to enhance reactivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H NMR (CDCl₃) should show distinct signals for the methoxy group (~δ 3.6 ppm), bromopropoxy chain (δ 3.4–3.5 ppm), and ester carbonyl (δ 170–175 ppm in C NMR). Discrepancies in splitting patterns may indicate stereochemical impurities .

- Mass Spectrometry : ESI-MS in positive ion mode typically displays [M+H]⁺ peaks at m/z ≈ 255 (C₇H₁₁BrO₃⁺). Deviations >2 ppm suggest contamination or degradation .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Key Factors :

- Moisture Sensitivity : Hydrolysis of the ester group occurs rapidly in aqueous environments (t₁/₂ <24 hrs at pH 7). Store under argon at –20°C in amber vials .

- Light Exposure : UV-Vis studies on analogous bromoethers show photolytic degradation of C-Br bonds; use UV-filtered glassware .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what mechanistic insights exist?

- Applications : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. For example, palladium-catalyzed reactions with arylboronic acids yield biarylpropanoate derivatives.

- Mechanistic Analysis : Kinetic studies indicate a two-step oxidative addition/reductive elimination pathway. Steric hindrance from the propoxy chain slows transmetallation, requiring elevated temperatures (80–100°C) .

Q. What contradictory data exist regarding the compound’s reactivity in nucleophilic environments, and how can they be resolved?

- Contradictions : Some studies report preferential attack at the ester carbonyl (e.g., Grignard reactions), while others observe bromide displacement.

- Resolution : DFT calculations suggest the dominant pathway depends on solvent polarity. In THF, the ester carbonyl is more electrophilic (ΔG‡ = 15 kcal/mol), whereas in DMSO, bromide displacement dominates due to solvation effects .

Q. How can computational modeling predict the environmental fate of this compound?

- Framework : Apply the INCHEMBIOL protocol () to assess:

- Hydrolysis Rates : Predicted using EPI Suite’s HydroWIN module (t₁/₂ = 48 hrs at pH 5).

- Bioaccumulation : LogP ≈ 1.8 (calculated via ChemAxon) indicates low lipid affinity but moderate water solubility (2.1 g/L), suggesting aquatic compartment partitioning .

Q. What advanced spectroscopic techniques are required to resolve stereochemical ambiguities in derivatives?

- Strategies :

- X-ray Crystallography : Resolves absolute configuration; requires single crystals grown via vapor diffusion (e.g., hexane/EtOAc) .

- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers by analyzing C-Br and ester C=O vibrational modes .

Methodological Recommendations

- Synthetic Optimization : Screen catalysts (e.g., Cs₂CO₃ vs. K₂CO₃) to improve bromide displacement efficiency .

- Environmental Impact Studies : Use OECD 301F biodegradation tests to validate computational predictions .

- Data Reconciliation : Cross-validate NMR assignments with HSQC and HMBC to confirm connectivity in complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.